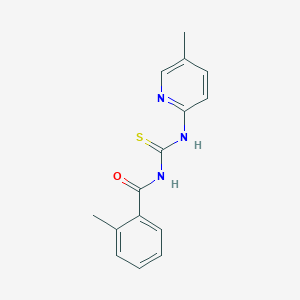

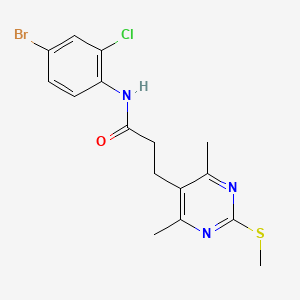

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide” is a derivative of benzamide . It is derived from ortho-toluylchloride and 2-amino-4-picoline . It is fully crystallized and characterized on the basis of elemental analysis, X-ray crystallography, and spectroscopic techniques .

Synthesis Analysis

The compound is synthesized from ortho-toluylchloride and 2-amino-4-picoline . The new para cleavage of C–Cl bond of the benzoyl chloride by nitrogen atom of the bidentate thiocyanate produces carbonyl isothiocyanate .Molecular Structure Analysis

The compound is characterized using X-ray crystallography and spectroscopic techniques . The Fourier transform infrared (FTIR) analysis shows the following vibrational frequencies for ⱱ(N-H), ⱱ(C=O), ⱱ(C-N) and ⱱ(C=S) at 3237 cm–1, 1683 cm–1, 1329 cm–1 and 1154 cm–1 respectively . 1H NMR results showed chemical shifts at 9.140 ppm and 12.983 ppm for the two N-H protons . Single crystal X-ray diffraction studies on the compound showed it to be a rigid molecule due to the presence of internal hydrogen bonding .Chemical Reactions Analysis

The compound is synthesized from ortho-toluylchloride and 2-amino-4-picoline . The new para cleavage of C–Cl bond of the benzoyl chloride by nitrogen atom of the bidentate thiocyanate produces carbonyl isothiocyanate .Physical And Chemical Properties Analysis

The compound is fully crystallized and has a melting point in the range of 164.9°C–165.8°C . The Fourier transform infrared (FTIR) analysis shows the following vibrational frequencies for ⱱ(N-H), ⱱ(C=O), ⱱ(C-N) and ⱱ(C=S) at 3237 cm–1, 1683 cm–1, 1329 cm–1 and 1154 cm–1 respectively . 1H NMR results showed chemical shifts at 9.140 ppm and 12.983 ppm for the two N-H protons .Scientific Research Applications

Synthesis and Characterization

The compound has been the focus of studies related to its synthesis and characterization, demonstrating its potential in the development of materials and chemicals with specific properties. For instance, a study by Adam et al. (2016) detailed the synthesis and characterization of a similar compound, highlighting its antibacterial activity against gram-positive and gram-negative bacteria. This study showcases the compound's potential in medicinal chemistry and its role in developing new antibacterial agents (Adam et al., 2016).

Biological Activities

Research into the biological activities of compounds structurally similar to "2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide" has shown promising results in various domains:

Antibacterial and Antifungal Properties

Compounds with a similar structure have been evaluated for their antibacterial and antifungal activities, demonstrating potential as antimicrobial agents. For example, the synthesis, characterization, and evaluation of N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamide and related derivatives revealed significant antimicrobial activity, pointing towards the potential use of these compounds in treating infections (Belz et al., 2013).

Antineoplastic and Antifilarial Agents

Another study discovered compounds related to "this compound" exhibiting antineoplastic (cancer-fighting) and antifilarial (anti-parasitic) activities, highlighting their potential in cancer and parasitic disease treatment (Ram et al., 1992).

Antiviral Activities

The compound's derivatives have also shown significant antiviral activities against bird flu influenza (H5N1), suggesting their potential in developing new antiviral drugs (Hebishy et al., 2020).

Mechanism of Action

Target of Action

It’s known that thiourea derivatives, which this compound is a part of, have been used extensively in the pharmaceutical industry as potential therapeutic agents .

Mode of Action

The compound is characterized by the presence of internal hydrogen bonding, which makes it a rigid molecule . This rigidity could potentially influence its interaction with its targets.

Biochemical Pathways

Compounds containing thiourea moieties have been reported to have antibacterial, anti-hiv, anticancer, antidepressant, antihyperlipidemic, antiallergic, antiparasitic, platelet antiaggregating, and antiproliferative activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

The compound shows antibacterial activity towards gram-positive and gram-negative bacteria

Future Directions

Thiourea derivatives, such as this compound, have attracted great attention as versatile ligands in numerous applications . They are widely used in numerous applications such as in the pharmaceutical industry as potential therapeutic agents, antibacterial, anti-HIV, anticancer drugs, and antidepressants, as well as antihyperlipidemic, antiallergic, antiparasitic, platelet antiaggregating and antiproliferative activities . Future research could focus on exploring these applications further and developing new applications for these compounds.

properties

IUPAC Name |

2-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-10-7-8-13(16-9-10)17-15(20)18-14(19)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHWSRRIPUBRCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)

![3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2995565.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2995570.png)

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)

![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)